1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

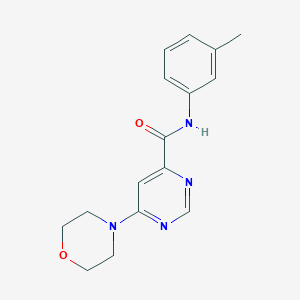

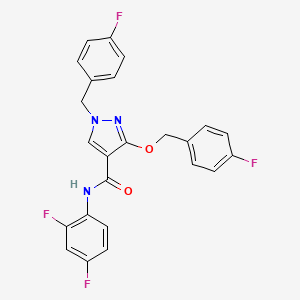

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.

Aplicaciones Científicas De Investigación

Electropolymerization Applications

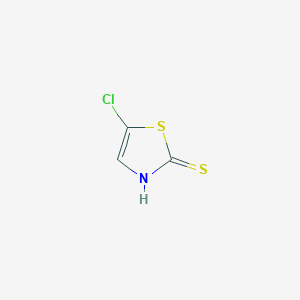

Research into the electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids highlights the utility of such chemical structures in creating materials for hybrid supercapacitors. This process explores the efficiency of electropolymerization media like PYR14Tf and PYR13FSI for poly(3-methylthiophene) synthesis, focusing on their properties like viscosity, solvent polarity, conductivity, and electrochemical stability. These characteristics are crucial for the enhanced electrochemical performance of the resulting polymers, which have shown significant energy storage capabilities (Biso et al., 2008).

Synthetic Methodology in Heterocyclic Chemistry

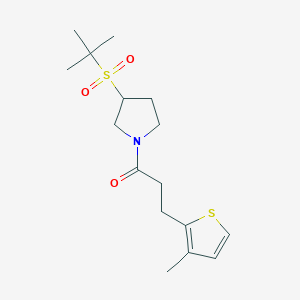

Another study presents a methodology for the synthesis of 2,5-disubstituted pyrroles and pyrrolidines via intramolecular cyclization of 6-amino-3-keto sulfones. This process allows for the efficient formation of both aromatic and non-aromatic five-membered heterocyclic compounds. The versatility of this method lies in its ability to generate a wide range of heterocyclic structures, showcasing the broad utility of tert-butylsulfonyl and pyrrolidinyl groups in facilitating complex organic transformations (Benetti et al., 2002).

Electrolyte Development for Li/S Cells

A ternary mixture involving N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR14TFSI) has been characterized as a promising electrolyte in lithium metal/sulfur cells. The inclusion of PYR14TFSI significantly improves the thermal stability and ionic conductivity of the mixture, enhancing its performance at low temperatures. This development indicates the potential of such chemical structures in improving the efficiency and safety of lithium/sulfur battery technologies (Shin & Cairns, 2008).

Propiedades

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S2/c1-12-8-10-21-14(12)5-6-15(18)17-9-7-13(11-17)22(19,20)16(2,3)4/h8,10,13H,5-7,9,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZIGFMBQPPHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]anilino]pyridine-3-carbonitrile](/img/structure/B2822571.png)

![4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2822574.png)

![1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2822578.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2822586.png)

![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2822588.png)

![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2822591.png)